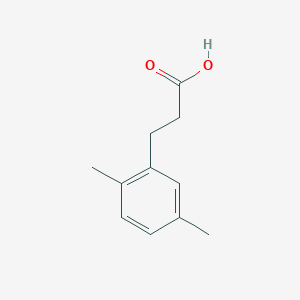

3-(2,5-Dimethylphenyl)propionic acid

Descripción

Contextualization within Propanoic Acid Derivatives

Propanoic acid and its derivatives represent a critical family of compounds in medicinal chemistry. The arylpropionic acids, characterized by a phenyl ring attached to a propionic acid moiety, are particularly notable. This class includes some of the most widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. humanjournals.comresearchgate.net

These compounds are known to exhibit a wide array of biological activities, including:

Analgesic (pain-relieving)

Anti-inflammatory

Antibacterial orientjchem.org

Anticonvulsant orientjchem.org

Anticancer orientjchem.org

The presence of the carboxylic acid group is often crucial for the broad-spectrum pharmacological activity observed in this class of molecules. ijpsr.com 3-(2,5-Dimethylphenyl)propionic acid fits squarely within this context, possessing the core arylpropionic acid structure, which suggests its potential as a scaffold for developing new pharmacologically active agents.

Significance in Contemporary Chemical and Biological Sciences

The primary significance of this compound in modern research lies in its utility as a chemical scaffold, particularly in the development of novel antimicrobial agents. The 2,5-dimethylphenyl group is a structural feature found in various antimicrobial compounds, including the class of phenylpropanoids, which are known to be active against a wide range of microorganisms like bacteria, fungi, and viruses. mdpi.com

Detailed research has demonstrated the use of a closely related derivative, 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, as a starting material for the synthesis of new thiazole (B1198619) derivatives. mdpi.com This highlights the role of the this compound framework in medicinal chemistry. The process involves multi-step reactions where the core structure is modified to generate a library of new compounds with potentially enhanced biological properties.

In one such study, derivatives synthesized from this scaffold were tested against multidrug-resistant pathogens. The findings underscore the importance of the 2,5-dimethylphenyl scaffold in the ongoing search for new antibiotics to combat resistant infections. mdpi.com The ability to serve as a foundational structure for creating diverse molecules makes this compound a valuable tool for medicinal chemists aiming to develop next-generation therapeutics.

Established Synthetic Routes to the Core Structure

Classic synthetic strategies provide reliable pathways to the this compound core structure. These methods, including olefination reactions, aromatic substitutions, and organometallic additions, form the foundation for producing this and related compounds.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves a stabilized phosphonate carbanion reacting with an aldehyde or ketone. wikipedia.orgnih.gov For the synthesis of phenylpropionic acid precursors, the HWE reaction can be employed by reacting an appropriate benzaldehyde with a phosphonate ester, followed by reduction and hydrolysis.

A plausible synthetic sequence starting from 2,5-dimethylbenzaldehyde is as follows:

Olefination : 2,5-dimethylbenzaldehyde is reacted with a phosphonate carbanion, such as that generated from triethyl phosphonoacetate, to form an α,β-unsaturated ester. This reaction is known for its high reliability and the ease of removing the water-soluble phosphate byproduct. wikipedia.orgorgsyn.org

Reduction : The resulting ethyl 3-(2,5-dimethylphenyl)acrylate contains a carbon-carbon double bond that is subsequently reduced. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), yielding ethyl 3-(2,5-dimethylphenyl)propanoate.

Hydrolysis : The final step is the hydrolysis of the ester to the desired carboxylic acid. This is typically carried out under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield this compound.

The stereoselectivity of the HWE reaction is a key feature, generally favoring the formation of (E)-alkenes. wikipedia.org Factors influencing this selectivity are summarized in the table below.

| Factor | Condition Favoring (E)-Alkene | Rationale |

| Aldehyde Structure | Increasing steric bulk | Hinders approach leading to the Z-isomer intermediate. wikipedia.org |

| Reaction Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) | Allows for equilibration of intermediates to the more stable trans-pathway. wikipedia.org |

| Cation | Lithium (Li+) salts over Sodium (Na+) or Potassium (K+) | The nature of the cation can influence the transition state geometry. wikipedia.org |

| Phosphonate Reagent | Use of specific modified phosphonates (e.g., Still-Gennari) | Can be used to favor the Z-alkene if desired. orgsyn.org |

| This table is interactive. Users can sort and filter the data. |

Friedel-Crafts acylation is a fundamental reaction for attaching an acyl group to an aromatic ring via electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org Developed by Charles Friedel and James Crafts in 1877, this reaction typically uses an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃). wikipedia.orgsigmaaldrich.com

For the synthesis of precursors to this compound, p-xylene (1,4-dimethylbenzene) can be used as the starting aromatic compound. A common strategy involves the acylation of p-xylene with an appropriate acyl halide. For instance, acylation with acetyl chloride in the presence of AlCl₃ yields 1-(2,5-dimethylphenyl)ethan-1-one as the primary product. mdpi.com This aromatic ketone is a versatile intermediate that can be used in subsequent reactions to extend the carbon chain and form the desired propionic acid structure. mdpi.com

An advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing poly-acylation. organic-chemistry.orgyoutube.com Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that can complicate Friedel-Crafts alkylations. youtube.comchemistrysteps.com

| Acylating Agent | Lewis Acid Catalyst | Typical Product Type |

| Acyl Chloride (R-COCl) | AlCl₃, FeCl₃, ZnCl₂ | Aryl Ketone |

| Acid Anhydride ((RCO)₂O) | AlCl₃, Zeolites | Aryl Ketone |

| Carboxylic Acid (R-COOH) | Polyphosphoric acid (PPA), Methanesulfonic acid | Aryl Ketone |

| This table is interactive. Users can sort and filter the data. |

Grignard reagents, or organomagnesium halides (R-Mg-X), are highly reactive nucleophiles used extensively in the formation of carbon-carbon bonds. adichemistry.com They are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.com

In the context of synthesizing precursors for this compound, a Grignard reagent can be prepared from a 2,5-dimethylhalobenzene, such as 2,5-dimethylbromobenzene. The resulting (2,5-dimethylphenyl)magnesium bromide is a potent nucleophile that can react with various electrophiles.

Key reactions for precursor synthesis include:

Reaction with CO₂ : The Grignard reagent reacts with carbon dioxide in a carboxylation reaction to form, after acidic workup, the corresponding carboxylic acid (in this case, 2,5-dimethylbenzoic acid). adichemistry.comyoutube.com While this does not directly yield the target propionic acid, it demonstrates a key method for creating aryl carboxylic acids.

Reaction with Epoxides : Reaction with an epoxide, such as propylene oxide, results in the opening of the three-membered ring to form an alcohol after workup. This provides a method for adding a carbon chain to the aromatic ring.

Reaction with Aldehydes/Ketones : Addition to aldehydes or ketones yields secondary or tertiary alcohols, respectively, which can be further modified. adichemistry.com

It is crucial to perform Grignard reactions under strictly anhydrous conditions, as the reagent is highly basic and will react with protic compounds like water. adichemistry.comyoutube.com

The synthesis of specifically substituted propanoic acids like this compound often requires a multi-step approach to build the molecule logically. savemyexams.com Such sequences combine several fundamental reactions to construct the carbon framework and install the correct functional groups. medium.com A research project on thiazole derivatives, for example, began with the multi-step synthesis of 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid as a starting compound. nih.gov

A well-designed pathway leveraging the reactions discussed previously provides an efficient route to the target molecule:

| Step | Reaction Type | Starting Materials | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | p-Xylene | Acetyl chloride, AlCl₃ | 1-(2,5-Dimethylphenyl)ethanone |

| 2 | Willgerodt-Kindler Reaction | 1-(2,5-Dimethylphenyl)ethanone | Sulfur, Morpholine | 2-(2,5-Dimethylphenyl)thioacetomorpholide |

| 3 | Hydrolysis | 2-(2,5-Dimethylphenyl)thioacetomorpholide | Aqueous acid or base | (2,5-Dimethylphenyl)acetic acid |

| 4 | Arndt-Eistert Homologation | (2,5-Dimethylphenyl)acetic acid | 1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O | This compound |

| This table is interactive. Users can sort and filter the data. |

This sequence illustrates how a combination of classic reactions can be used to first create a simpler substituted aromatic compound and then homologate (extend by one carbon) the acid side chain to achieve the desired propanoic acid structure.

Advanced Synthetic Strategies and Stereoselective Approaches

Beyond established routes, advanced strategies are employed to control stereochemistry, particularly when chiral centers are present or need to be introduced.

When the synthesis of a specific enantiomer of a substituted propionic acid is required, auxiliary-directed stereoselective alkylation is a powerful technique. This method involves the temporary attachment of a chiral molecule (a chiral auxiliary) to a substrate to control the stereochemical outcome of a subsequent reaction.

The general process for synthesizing an enantiomerically enriched substituted propionic acid would be:

Amide Formation : Propionic acid is first coupled to a chiral auxiliary, such as a chiral oxazolidinone (e.g., an Evans auxiliary), to form a chiral amide.

Diastereoselective Enolate Formation : The amide is treated with a strong base, like lithium diisopropylamide (LDA), to selectively remove a proton from the α-carbon, forming a chiral enolate. The chiral auxiliary blocks one face of the enolate, directing the approach of the electrophile.

Alkylation : The enolate is then reacted with an electrophile, such as 2,5-dimethylbenzyl bromide. The alkylating agent will add to the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage : The final step involves the hydrolytic cleavage of the chiral auxiliary (e.g., with lithium hydroxide), which can often be recovered and reused. This step reveals the desired enantiomerically enriched this compound.

This strategy provides a reliable method for accessing chiral α-substituted propionic acids, which are important building blocks in medicinal chemistry and materials science.

Enantioselective Syntheses of Chiral Building Blocks

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of sophisticated methods for asymmetric synthesis. For derivatives of this compound, which can serve as chiral building blocks, enantioselective synthesis is crucial for accessing single-enantiomer therapeutics. A prominent strategy involves the use of chiral auxiliaries to direct stereoselective reactions.

One such approach is the auxiliary-directed stereoselective alkylation of a phenylpropionamide. This method has been successfully applied to the synthesis of (2S)-2-benzyloxymethyl-3-(2,4-dimethylphenyl)propionic acid, a close analog of the target compound. nih.gov The synthesis begins with 3-(2,4-dimethylphenyl)propionic acid, which is prepared from 2,4-dimethylbenzaldehyde via a Horner-Emmons reaction, followed by hydrogenation and hydrolysis. nih.gov This acid is then coupled to a chiral auxiliary, (4R)-4-benzyl-2-oxazolidinone.

The key stereoselective step is the TiCl₄-mediated alkylation of the resulting N-acyloxazolidinone. Treatment with titanium tetrachloride and a hindered base like diisopropylethylamine generates a titanium enolate, which then reacts with benzyloxychloromethyl ether. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby establishing the desired stereochemistry at the α-carbon. nih.gov Subsequent hydrolysis of the chiral auxiliary yields the enantiomerically enriched propionic acid derivative. nih.gov The stereochemistry of this alkylation reaction has been confirmed by X-ray crystal structure analysis of the intermediate acyloxazolidinone. nih.gov

Another strategy for the enantioselective synthesis of 2-arylpropionic acids utilizes D-mannitol as a chiral auxiliary. This method involves the reaction of a 2-aryl-1-propanone with D-mannitol in the presence of ZnCl₂ as a catalyst, proceeding through a 1,2-aryl enantioselective migration. tandfonline.com This approach has been demonstrated in the synthesis of (S)-(+)-Naproxen, achieving high yields and excellent enantiomeric excess. tandfonline.com

Lactamides derived from (S)-lactic acid have also been employed as chiral auxiliaries for the asymmetric synthesis of various arylpropionic acids through dynamic kinetic resolution. researchgate.net In this method, the racemic arylpropionic acid is esterified with the lactamide auxiliary using dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents. The reaction preferentially yields one of the two possible diastereomeric esters with good diastereomeric ratios. researchgate.net

Table 1: Key Reagents in Enantioselective Synthesis

| Reagent/Auxiliary | Role in Synthesis | Reference |

|---|---|---|

| (4R)-4-benzyl-2-oxazolidinone | Chiral auxiliary for stereoselective alkylation | nih.gov |

| Titanium tetrachloride (TiCl₄) | Lewis acid to promote enolate formation | nih.gov |

| D-mannitol | Chiral auxiliary for 1,2-aryl enantioselective migration | tandfonline.com |

| (S)-Lactic acid amides | Chiral auxiliaries for dynamic kinetic resolution | researchgate.net |

Enzyme-Mediated and Solid-Supported Synthesis Techniques

Modern synthetic methodologies increasingly focus on efficiency, sustainability, and amenability to high-throughput synthesis. In this context, enzyme-mediated and solid-supported techniques offer significant advantages for the preparation of this compound and its derivatives.

Enzyme-Mediated Synthesis

Enzymatic catalysis provides a powerful tool for the synthesis of chiral compounds under mild and environmentally benign conditions. For the production of enantiomerically pure 2-arylpropionic acids, a widely used enzymatic approach is the kinetic resolution of racemic esters. frontiersin.orgnih.gov Carboxylesterases, in particular, have been extensively studied for their ability to stereoselectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. nih.gov This allows for the separation of the two enantiomers, yielding the desired (S)- or (R)-acid with high optical purity. frontiersin.org

Protein engineering and directed evolution have been employed to enhance the enantioselectivity and broaden the substrate scope of these enzymes. nih.gov For instance, bacterial hormone-sensitive lipase (bHSL) family esterases have been engineered to improve their stereopreference for the synthesis of (S)-2-arylpropionic acids. frontiersin.org By analyzing the enzyme's crystal structure and employing molecular docking, key amino acid residues in the active site that control enantioselectivity can be identified and mutated to invert or enhance the stereopreference. frontiersin.org Furthermore, the use of whole-cell catalysts, where the enzyme is expressed in a microorganism like E. coli, simplifies the process by eliminating the need for enzyme purification and can improve enzyme stability. nih.gov

Solid-Supported Synthesis

Solid-phase organic synthesis (SPOS) facilitates the preparation of compound libraries and simplifies purification by immobilizing the substrate on a solid support. While specific examples for this compound are not prevalent, general methods for the solid-phase synthesis of carboxylic acids are applicable.

One such method involves the oxidative cleavage of resin-bound alkynes to generate the corresponding carboxylic acids. acs.org In this approach, a molecule containing an alkyne functionality is attached to a solid support. The oxidative cleavage is then carried out using reagents like osmium tetroxide (OsO₄) and sodium periodate (NaIO₄), often with the addition of a base such as hexamethylenetetramine (HMTA) to ensure clean and quantitative conversion. acs.org This method is compatible with standard protecting groups used in solid-phase peptide synthesis, such as Fmoc and Boc. acs.org

Purification of carboxylic acids synthesized in solution can also be streamlined using solid-phase extraction with anion exchange resins. For example, DOWEX 1x8-400 formate resin can be used to capture carboxylic acid products from a crude reaction mixture, allowing for the removal of non-acidic impurities by washing. The purified carboxylic acid is then released from the resin by treatment with a volatile acid solution, such as trifluoroacetic acid (TFA) or formic acid in a suitable solvent. acs.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and controlling product distribution. The formation of the carbon skeleton of this molecule typically involves acid-catalyzed reactions, such as hydroarylation or Friedel-Crafts type processes.

Acid-Catalyzed Reaction Mechanisms

The synthesis of this compound can be envisioned through the acid-catalyzed hydroarylation of an acrylic acid derivative with p-xylene. In this type of reaction, a Brønsted or Lewis acid activates the carbon-carbon double bond of the acrylic acid, making it more electrophilic. The electron-rich aromatic ring of p-xylene then acts as a nucleophile, attacking the activated double bond in an electrophilic aromatic substitution-type mechanism.

The mechanism likely proceeds through the following steps:

Protonation/Activation: The acid catalyst protonates the carbonyl oxygen or the β-carbon of the acrylic acid, generating a carbocationic intermediate or a polarized complex.

Nucleophilic Attack: The π-system of the p-xylene ring attacks the electrophilic center of the activated acrylic acid derivative. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.

Deprotonation: A base (which could be the conjugate base of the acid catalyst or another species in the reaction mixture) removes a proton from the aromatic ring, restoring aromaticity and yielding the final this compound product.

The regioselectivity of the reaction, i.e., the addition to the 2-position of p-xylene, is governed by the directing effects of the two methyl groups.

Role of Superacids (e.g., TfOH) in Hydroarylation Reactions

Superacids, such as trifluoromethanesulfonic acid (TfOH, triflic acid), are exceptionally strong Brønsted acids that can significantly accelerate Friedel-Crafts type reactions. rsc.org TfOH is often more effective than traditional Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄. rsc.orgnih.gov Its high acidity allows it to protonate even weakly basic substrates, such as alkenes, generating highly reactive carbocationic intermediates. researchgate.net

In the context of hydroarylation, TfOH can activate the alkene (e.g., acrylic acid) by protonation, leading to a carbocation that readily undergoes electrophilic attack by the aromatic ring. researchgate.net The non-nucleophilic nature of the triflate conjugate base (TfO⁻) is a key advantage, as it does not compete with the aromatic nucleophile in reacting with the carbocation intermediate. atamanchemicals.com This minimizes side reactions and often leads to cleaner product formation.

TfOH has been shown to efficiently promote intramolecular Friedel-Crafts reactions involving the cyclization of alkenes onto aromatic rings. nih.govresearchgate.net The proposed mechanism involves the electrophilic addition of the superacid to the olefinic double bond to form a carbocation, followed by intramolecular cyclization via electrophilic aromatic substitution and subsequent deprotonation to furnish the carbocyclic product. researchgate.net A similar intermolecular mechanism is expected for the hydroarylation of acrylic acid with p-xylene.

Table 2: Comparison of Acid Catalysts in Friedel-Crafts Reactions

| Catalyst | Type | Key Characteristics | Reference |

|---|---|---|---|

| AlCl₃ | Lewis Acid | Traditional catalyst, often requires stoichiometric amounts, can be moisture sensitive. | nih.gov |

| H₂SO₄ | Brønsted Acid | Strong acid, can cause sulfonation as a side reaction. | rsc.org |

| TfOH | Superacid | Extremely strong Brønsted acid, non-nucleophilic conjugate base, often used in catalytic amounts, high thermal stability. | rsc.orgatamanchemicals.com |

Examination of Reaction Cationic Intermediates via NMR and DFT Studies

The direct observation and characterization of the transient cationic intermediates in acid-catalyzed reactions are challenging but crucial for a detailed mechanistic understanding. Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are powerful tools for this purpose.

NMR Spectroscopy: Low-temperature NMR spectroscopy can be used to observe and characterize carbocation intermediates that are sufficiently stable under these conditions. For instance, in superacid media, the lifetime of carbocations can be extended, allowing for their detection by ¹H and ¹³C NMR. The chemical shifts of the protons and carbons in the carbocation provide valuable information about the charge distribution and structure of the intermediate. libretexts.orgmsu.edu For example, the formation of an arenium ion (σ-complex) during the electrophilic attack on the 2,5-dimethylphenyl ring would result in a significant downfield shift for the protons and carbons bearing the positive charge.

DFT Studies: Computational methods, particularly DFT, allow for the modeling of reaction pathways and the calculation of the energies and structures of reactants, transition states, and intermediates. nih.gov For the hydroarylation of acrylic acid with p-xylene, DFT calculations can be used to:

Determine the most likely site of protonation on the acrylic acid.

Calculate the activation energy barriers for the nucleophilic attack of the aromatic ring.

Compare the relative stabilities of the possible arenium ion intermediates.

Elucidate the structure of the transition states.

Stereochemical Aspects and Neighboring Group Participation

When reactions occur at a chiral center or create a new one, the stereochemical outcome is of paramount importance. In the context of derivatives of this compound, reactions at the α- or β-carbons of the propionic acid side chain can be influenced by the presence of the bulky and electron-rich 2,5-dimethylphenyl group.

Neighboring Group Participation (NGP): The 2,5-dimethylphenyl group can act as a neighboring group and participate in reactions at the side chain. wikipedia.org This phenomenon, also known as anchimeric assistance, occurs when a substituent in a molecule acts as an internal nucleophile, assisting in the departure of a leaving group. vedantu.com

For example, in a nucleophilic substitution reaction at the β-carbon of a 3-(2,5-dimethylphenyl)propyl derivative, the aryl group can attack the reaction center, displacing the leaving group and forming a spirocyclic cationic intermediate known as a phenonium ion . wikipedia.orglibretexts.org This intermediate is stabilized by the delocalization of the positive charge over the aromatic ring. vedantu.com

The formation of a phenonium ion has significant stereochemical consequences:

Rate Acceleration: NGP often leads to a significant increase in the reaction rate compared to analogous systems where such participation is not possible. wikipedia.orgvedantu.com

This is in contrast to a standard Sₙ2 reaction, which would result in inversion of configuration. The stereochemical outcome of such reactions can thus provide strong evidence for the involvement of neighboring group participation by the aryl ring.

The following sections describe the general synthetic methodologies that would be applicable for the derivatization of this compound, based on established chemical principles.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUKGBIRIXQUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536182 | |

| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25173-75-5 | |

| Record name | 2,5-Dimethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25173-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Characterization of 3 2,5 Dimethylphenyl Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as the application of advanced NMR techniques, a complete picture of the atomic connectivity and chemical environment of 3-(2,5-Dimethylphenyl)propionic acid can be established.

¹H NMR Spectral Analysis

The spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the propionic acid chain, and the protons of the two methyl groups attached to the phenyl ring.

Expected ¹H NMR Spectral Data (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (1) | ~7.00 | s | 1H |

| Aromatic H (2) | ~6.95 | d | 1H |

| Aromatic H (3) | ~6.93 | d | 1H |

| -CH₂- (alpha to ring) | ~2.90 | t | 2H |

| -CH₂- (alpha to COOH) | ~2.65 | t | 2H |

| -CH₃ (C2) | ~2.30 | s | 3H |

| -CH₃ (C5) | ~2.25 | s | 3H |

| -COOH | ~12.0 | s (broad) | 1H |

Note: This data is predicted and may vary from experimental values.

The aromatic region is anticipated to display three signals for the three protons on the substituted benzene ring. The proton at position 6 (adjacent to no other protons) would likely appear as a singlet, while the protons at positions 3 and 4 would appear as doublets due to coupling with each other. The two methylene groups of the propionic acid chain (-CH₂CH₂COOH) are expected to appear as two distinct triplets, as each is coupled to the adjacent methylene group. The two methyl groups on the phenyl ring are in different chemical environments and are therefore expected to have slightly different chemical shifts, both appearing as singlets as they have no adjacent protons. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift and can be confirmed by its exchange with D₂O.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule, assuming the solvent does not obscure any peaks.

Expected ¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Chemical Shift (ppm) |

| -COOH | ~179 |

| C1 (Aromatic, substituted) | ~138 |

| C2 (Aromatic, substituted) | ~135 |

| C5 (Aromatic, substituted) | ~132 |

| C4 (Aromatic) | ~130 |

| C6 (Aromatic) | ~128 |

| C3 (Aromatic) | ~127 |

| -CH₂- (alpha to COOH) | ~35 |

| -CH₂- (alpha to ring) | ~29 |

| -CH₃ (C2) | ~21 |

| -CH₃ (C5) | ~19 |

Note: This data is predicted and may vary from experimental values.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The six aromatic carbons will have distinct chemical shifts, with the quaternary carbons (C1, C2, and C5) generally showing lower intensity. The two methylene carbons of the propanoic acid chain and the two methyl carbons will appear in the upfield region of the spectrum.

Advanced NMR Techniques for Mechanistic Studies

While ¹H and ¹³C NMR provide the basic structural framework, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the complete and unambiguous assignment of all proton and carbon signals. For instance, COSY would confirm the coupling between the two methylene groups of the propionic acid chain. HSQC would directly correlate each proton signal to its attached carbon, and HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the propionic acid chain and the dimethylphenyl ring, as well as the positions of the methyl groups on the ring.

In mechanistic studies of reactions involving this compound, these advanced NMR techniques can be used to identify reaction intermediates and final products, providing crucial insights into the reaction pathway. For example, isotopic labeling studies in conjunction with NMR can trace the fate of specific atoms throughout a chemical transformation.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The predicted monoisotopic mass of this compound (C₁₁H₁₄O₂) is 178.0994 g/mol . HRMS can confirm this with a high degree of accuracy, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Predicted HRMS Data pearson.com

| Adduct | Predicted m/z |

| [M+H]⁺ | 179.1067 |

| [M+Na]⁺ | 201.0886 |

| [M-H]⁻ | 177.0921 |

This precise mass information is a critical piece of data for the definitive identification of the compound.

LC-MS for Product Characterization

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the context of this compound, LC-MS would be an invaluable tool for the characterization of products from its synthesis or subsequent reactions.

For example, if this compound were used in a metabolic study, LC-MS could be employed to separate and identify potential metabolites from a complex biological matrix. The retention time from the LC would provide one level of identification, while the mass spectrum would confirm the molecular weight of the parent compound and any metabolites. Tandem mass spectrometry (MS/MS) could then be used to fragment the molecular ions of interest, providing structural information to help identify the metabolites. Studies on similar compounds like 2-phenylpropionic acid have utilized LC-MS to quantify transacylation products, demonstrating the utility of this technique in studying the reactivity and metabolic fate of such molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent of these is the very broad absorption band typically found in the 3300–2500 cm⁻¹ region, which is indicative of the O-H stretching vibration of the carboxylic acid group. This broadening is a result of intermolecular hydrogen bonding between molecules.

Another significant peak is the sharp and strong absorption corresponding to the carbonyl (C=O) stretching vibration, which for carboxylic acids, generally appears between 1725 and 1700 cm⁻¹. The presence of both the broad O-H and the strong C=O bands is a definitive indicator of the carboxylic acid functionality nih.gov.

Additional characteristic absorptions include those for C-H stretching vibrations. The aromatic C-H stretches from the dimethylphenyl ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the propionic acid chain and the methyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the benzene ring typically give rise to moderate to weak absorptions in the 1600–1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |

| Carbonyl (C=O) | Stretching | 1725 - 1700 | Sharp, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Variable |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Variable, often sharp |

X-ray Crystallography for Solid-State Structure Determination

Studies on various phenylpropionic acids demonstrate that the conformation is largely defined by the torsion angles between the aromatic ring and the propionic acid side chain. The side chain itself typically adopts a bent or extended conformation researchgate.net. The relative orientation of the phenyl ring and the carboxylic acid group is a key conformational feature. For many substituted phenylpropionic acids, the plane of the carboxylic acid group is significantly twisted with respect to the plane of the aromatic ring. This twist is influenced by the substitution pattern on the ring and the packing forces within the crystal.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly methods rooted in quantum mechanics, serves as a powerful tool for investigating molecular properties that can complement and predict experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying the structural and electronic properties of molecules. DFT calculations, often using functionals like B3LYP, can accurately predict optimized molecular geometries, vibrational frequencies (correlating with IR spectra), and various electronic characteristics researchgate.netnih.gov. For phenylpropionic acid derivatives, DFT has been successfully used to calculate molecular geometries that show close agreement with data obtained from X-ray crystallography researchgate.net. These calculations provide a theoretical foundation for understanding the molecule's behavior at an electronic level.

DFT calculations enable the prediction of key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity researchgate.netnih.gov. A larger HOMO-LUMO gap suggests higher stability researchgate.net. For several substituted phenylpropionic acids, this gap has been calculated to be greater than 4.0 eV, indicating high kinetic stability researchgate.net.

Furthermore, these computational methods can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight electrophilic and nucleophilic sites within the molecule. While specific protonation energy calculations for this compound are not detailed in the available literature, DFT provides the framework for determining such properties, which are crucial for understanding the molecule's acidic character and reactivity in chemical reactions.

| Property | Significance | Typical Calculated Value/Observation |

|---|---|---|

| HOMO-LUMO Energy Gap (Eg) | Indicator of kinetic stability and chemical reactivity. | > 4.0 eV for high stability researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron (related to HOMO energy). | Dependent on substitution pattern. |

| Electron Affinity (EA) | Energy released when an electron is added (related to LUMO energy). | Dependent on substitution pattern. |

Mapping of Electron Density and Molecular Properties

Detailed experimental or theoretical studies on the mapping of electron density and specific molecular properties of this compound are not extensively available in the current body of scientific literature. While crystallographic studies, a primary method for determining electron density maps, have been conducted on analogous compounds, a specific and detailed analysis for this compound is not publicly accessible. For instance, the crystal structure of the related compound, 3-(2,5-dimethoxyphenyl)propionic acid, has been determined, revealing details about its solid-state conformation and intermolecular interactions. nih.gov However, this does not provide direct data for the dimethyl-substituted analogue.

In the absence of specific experimental data, computational chemistry serves as a powerful tool for predicting and analyzing the electronic structure and molecular properties of compounds. Methodologies such as Density Functional Theory (DFT) are routinely employed to calculate and visualize electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

Electron Density Distribution: A theoretical calculation would likely show a high electron density around the oxygen atoms of the carboxylic acid group due to their high electronegativity. The phenyl ring would exhibit a delocalized π-electron system, with slight variations in electron density influenced by the positions of the two methyl groups.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. It is anticipated that the most negative potential (red/yellow regions) would be localized around the carbonyl and hydroxyl oxygens of the propionic acid moiety, indicating these as the primary sites for electrophilic attack. The aromatic ring and the hydrocarbon portions of the molecule would exhibit less negative or even slightly positive potential (blue/green regions).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be predominantly located on the electron-rich dimethyl-substituted phenyl ring, which acts as the primary electron donor. Conversely, the LUMO would likely be centered on the electron-withdrawing carboxylic acid group, particularly the C=O double bond, which can act as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

While these predictions are based on the known behavior of similar functional groups and molecular structures, precise values and detailed visualizations would require a dedicated computational study to be performed on this compound.

Table of Predicted Molecular Properties (Hypothetical)

| Molecular Property | Predicted Characteristic |

| Electron Density | High density on carboxylic oxygen atoms; delocalized π-system on the phenyl ring. |

| Molecular Electrostatic Potential (MEP) | Negative potential on the carboxylic acid group; neutral to slightly positive potential on the phenyl ring and alkyl chain. |

| HOMO Localization | Primarily on the 2,5-dimethylphenyl ring. |

| LUMO Localization | Primarily on the carboxylic acid group. |

It is important to reiterate that the information presented in this section is based on general principles of organic chemistry and computational models for similar compounds, as specific research data for this compound is not available.

Biological and Pharmacological Research Applications of 3 2,5 Dimethylphenyl Propionic Acid and Its Analogs

Investigation of Antimicrobial Activities

The 2,5-dimethylphenyl scaffold is a structural feature found in many compounds with demonstrated antimicrobial properties against a wide array of microorganisms, including bacteria and fungi. nih.gov Derivatives of propionic acid, in general, have shown notable antibacterial and antifungal activities. researchgate.net

Activity against Yeast-like Fungi (e.g., Candida albicans)

Derivatives of 3-(2,5-dimethylphenyl)propionic acid have been investigated for their efficacy against yeast-like fungi, particularly Candida albicans, a common cause of opportunistic infections in humans. Research has shown that certain propionic acid derivatives exhibit significant antifungal activity against C. albicans. mdpi.com For instance, the introduction of a nitrofurane substitution into a related 3-((4-hydroxyphenyl)amino)propanoic acid derivative resulted in enhanced antifungal activity, with a reported Minimum Inhibitory Concentration (MIC) of 8 µg/mL against C. albicans. mdpi.com Other studies on chlorinated derivatives of 3-phenylpropanoic acid also demonstrated antifungal activity, with some compounds showing MIC values of 32 µg/mL against this pathogen. nih.gov

Efficacy against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial potential of compounds derived from the this compound scaffold has been a key area of research, with a focus on both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov Novel compounds bearing the 2,5-dimethylphenyl substituent are being explored for their potential activity against multidrug-resistant pathogens. nih.gov

Studies on various propanoic acid derivatives have demonstrated a range of antibacterial efficacy. For example, certain chlorinated derivatives of 3-phenylpropanoic acid have shown significant and selective activity against E. coli and S. aureus. nih.gov One derivative, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, displayed the highest activity against E. coli with an MIC of 16 µg/mL. nih.gov Other analogs showed MIC values between 32–64 µg/mL against both bacterial species. nih.gov Furthermore, research into N-2,5-dimethylphenylthioureido acid derivatives has yielded compounds with excellent activity against methicillin-resistant S. aureus (MRSA). researchgate.net

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Nitrofurane-substituted propanoic acid derivative | Candida albicans | 8 µg/mL | mdpi.com |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 µg/mL | nih.gov |

| Other chlorinated phenylpropanoic acid derivatives | E. coli & S. aureus | 32-64 µg/mL | nih.gov |

Anti-fungal Activity against Specific Microorganisms (e.g., Microsporum gypseum)

Research has also extended to the activity of related compounds against dermatophytes, which cause infections of the skin, hair, and nails. While direct studies on this compound against Microsporum gypseum are not extensively detailed in the cited literature, broader investigations into related structures provide relevant insights. For instance, studies on N-arylbenzoquinaldinium derivatives have demonstrated fungicidal properties against the closely related dermatophyte Microsporum canis. nih.gov Additionally, research on resorcinol (B1680541) derivatives has identified compounds with the ability to inhibit the growth of nine different dermatophytes, including Microsporum gypseum. researchgate.net One specific compound, phenylethyl resorcinol, showed particularly good antifungal activity against M. gypseum. researchgate.net This suggests that molecular scaffolds with similar structural features may hold promise for antidermatophytic applications.

Medicinal Chemistry and Drug Design Principles

The aryl propionic acid structure is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). researchgate.nethumanjournals.comorientjchem.org The versatility of this chemical backbone allows for modifications to fine-tune its pharmacological properties and explore new therapeutic applications. ijpsr.com

Role as Pharmaceutical Intermediates and Building Blocks

This compound and its analogs serve as valuable starting materials and intermediates in the synthesis of more complex molecules. nih.gov In one research endeavor, a derivative, 3-(1-(2,5-dimethylphenyl)thioureido)propanoic acid, was used as the initial compound to generate a series of novel aminothiazole derivatives. nih.gov This process highlights its function as a scaffold, upon which different chemical moieties can be added to create a library of new compounds for biological screening. nih.gov The synthesis of various hydrazide, pyrrole, and quinoxaline (B1680401) derivatives from related amino acid precursors further illustrates the role of such propionic acids as versatile building blocks in the development of new chemical entities with potential antimicrobial activities. mdpi.com The inherent stability and reactivity of the propionic acid structure make it an ideal foundation for creating diverse and complex pharmaceutical candidates. sciencedaily.com

Exploration of Therapeutic Properties and Biological Activity

Beyond antimicrobial applications, the broader class of aryl propionic acid derivatives is known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. researchgate.netresearchgate.nethumanjournals.com The 2,5-dimethylphenyl scaffold is a common feature in many compounds developed as new antimicrobial agents, including antifungal echinocandins and antibacterial agents like linezolid. nih.gov

The core structure is central to the mechanism of action for many NSAIDs, which involves the inhibition of cyclooxygenase (COX) enzymes. orientjchem.org Medicinal chemists have explored modifications to the aryl propionic acid backbone to design derivatives with improved activity or novel mechanisms. For example, derivatives of 2-(3-benzoylphenyl) propanoic acid have been synthesized and investigated as potential dual-mechanism drugs targeting both inflammation and cancer pathways. researchgate.net The presence of the carboxyl group in the parent molecule is often considered important for its broad-spectrum pharmacological activity. ijpsr.com This ongoing exploration continues to yield compounds with diverse and potent biological effects, underscoring the therapeutic potential of this chemical class. orientjchem.org

Structure-Activity Relationship (SAR) Studies in Related Compounds

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For arylpropionic acid derivatives, a class to which this compound belongs, SAR studies have been instrumental in developing potent non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com The core structure consists of a propionic acid moiety attached to an aryl group. The biological activity is significantly influenced by substitutions on both the aryl ring and the propionic acid chain. humanjournals.com

Key determinants for the anti-inflammatory activity of arylpropionic acid derivatives include the nature and position of substituents on the aromatic ring. The presence of a methyl group at the α-position of the propionic acid chain is a common feature in many potent NSAIDs like ibuprofen and naproxen, often leading to increased activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for biological activity. mdpi.com These studies model the steric and electrostatic fields of the molecules, correlating them with their inhibitory potency. For instance, in one study on cytotoxic dihydropyrazole analogs, steric interactions were found to be the dominant factor influencing biological activity, contributing to 70% of the QSAR equation. researchgate.net Such analyses help in predicting the activity of novel compounds and guide the design of more effective derivatives.

| Feature | Influence on Activity | Example Compound Class |

| Aryl Group | The nature of the aromatic or heteroaromatic ring is a key determinant of potency and selectivity. | Arylpropionic Acids humanjournals.com |

| α-Substitution | An α-methyl group on the propionic acid chain often enhances anti-inflammatory activity. | Ibuprofen, Naproxen humanjournals.com |

| Substituents on Aryl Ring | Lipophilic groups can influence potency and pharmacokinetics. The position and nature of these groups are critical. | Thieno-pyrimidine derivatives mdpi.com |

| Acidic Moiety | The carboxylic acid group is typically essential for COX inhibition, forming critical interactions in the enzyme's active site. | General NSAIDs humanjournals.com |

Potential in Enzyme Inhibition Studies

The primary mechanism of action for most arylpropionic acid derivatives as anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes. humanjournals.com These enzymes, COX-1 and COX-2, are key to the biosynthesis of prostaglandins, which are mediators of inflammation and pain. humanjournals.com The carboxylic acid group of these compounds typically forms an ionic bond with a positively charged arginine residue in the active site of the COX enzyme, which is a critical interaction for inhibition.

The substitution pattern on the aryl ring influences the selectivity of the compound for COX-1 versus COX-2. While many traditional NSAIDs inhibit both isoforms, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition. Research on related structures, such as 3-benzoyl-propionic acid, has demonstrated significant anti-inflammatory properties, which are presumed to act through this enzyme inhibition pathway. researchgate.net The development of novel derivatives continues, with a focus on creating compounds with improved potency and selectivity profiles. For example, studies on thieno-pyrimidine derivatives have identified potent inhibitors of Vascular Endothelial Growth Factor Receptor-3 (VEGFR3), another enzyme target relevant in cancer therapy. mdpi.com

Modulation of Neurotransmitter Activity and Receptor Interactions

While the primary focus of research on arylpropionic acids has been on their anti-inflammatory effects, there is emerging evidence that propionic acid and its metabolites can influence the central nervous system. Propionic acid itself has been shown to affect the ultrastructure and synaptic architecture of brain regions like the hippocampus and prefrontal cortex in animal models. nih.gov Studies have shown that even at doses that produce only minor behavioral changes, propionic acid can alter the architecture of synapses, suggesting that gut microbiome-produced metabolites may play a role in controlling neurotransmission. nih.gov

Furthermore, analogs of this compound have been investigated for their interactions with specific neurotransmitter receptors. For example, the discovery of 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin (B10506) 5-HT2A receptor agonists highlights how modifications to the phenyl ring structure can lead to potent and selective CNS activity. nih.gov While this compound itself is not a direct modulator in these studies, its structural motifs are present in compounds designed to target neurological receptors. The synthesis of 3-amino-2-phenyl propanoic acid, a structural analog, is of interest due to the neurological activity of its derivatives. sci-hub.se

Applications in Anti-inflammatory and Anticancer Research

Arylpropionic acid derivatives are a cornerstone of anti-inflammatory therapy. humanjournals.com Compounds such as 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid have demonstrated significant local analgesic and anti-inflammatory activity in preclinical models. nih.gov The anti-inflammatory effect is primarily mediated by the inhibition of prostaglandin (B15479496) synthesis. humanjournals.com

In recent years, this class of compounds has also garnered significant attention for its anticancer potential. nih.gov Numerous studies have shown that NSAIDs, including arylpropionic acid derivatives, possess chemopreventive and anticancer effects against several types of cancer. nih.gov The anticancer mechanism is complex and appears to involve both COX-dependent and COX-independent pathways. nih.gov Research into novel analogs is active, with the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives yielding promising scaffolds for the development of new anticancer candidates. mdpi.com Some of these compounds have shown potent antiproliferative activity against lung cancer cell lines. mdpi.com Similarly, derivatives of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester have been found to selectively inhibit the proliferation of colon cancer cells. rsc.org The 2,5-dimethylphenyl scaffold is a structural feature in some compounds with antimicrobial and anticancer activity. mdpi.com For instance, certain thiazole (B1198619) derivatives bearing an N-2,5-dimethylphenyl group have been evaluated for their anticancer activity against A549 (lung carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. mdpi.com

| Compound Class | Research Area | Findings |

| Arylpropionic Acid Derivatives | Anti-inflammatory | Widely used as NSAIDs; inhibit COX enzymes. humanjournals.com |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid | Anti-inflammatory | Showed significant analgesic and anti-inflammatory effects in animal models. nih.gov |

| Profens (e.g., Ibuprofen) | Anticancer | Display antiproliferative activities against various cancer cells. nih.gov |

| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-yl)amino]propanoic acid derivatives | Anticancer | Identified as promising scaffolds targeting SIRT2 and EGFR in lung cancer. mdpi.com |

| 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives | Anticancer | Selectively inhibit the proliferation of colon cancer cells. rsc.org |

| Thiazole derivatives with N-2,5-dimethylphenyl group | Anticancer | Showed activity against Caco-2 colorectal cancer cells. mdpi.com |

Investigation as PPARγ Agonists

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.gov As such, it is a major therapeutic target for type 2 diabetes. nih.gov Thiazolidinediones are a class of drugs that act as full agonists of PPARγ. nih.gov However, due to side effects associated with full agonism, there is considerable interest in identifying novel PPARγ partial agonists or modulators. nih.govmdpi.com

While direct studies on this compound as a PPARγ agonist are limited, the general structure of aryl-substituted acids is a feature of many known PPAR ligands. Natural products and their synthetic derivatives are being explored as sources for new PPARγ agonists. mdpi.com Research has shown that various fatty acids and their derivatives can activate PPARs. nih.gov The search for new scaffolds has led to the investigation of diverse chemical structures, including heterocyclic compounds, as potential PPAR ligands. mdpi.com The development of dual PPARα/γ agonists is also an active area of research, aiming to address multiple aspects of the metabolic syndrome. mdpi.com

Metabolic Pathways and Biochemical Transformations

The metabolism of propionic acid and its derivatives begins with its conversion to the coenzyme A ester, propionyl-CoA. wikipedia.org This activation is a common first step for carboxylic acids. wikipedia.org Unlike fatty acids with an even number of carbons, which are broken down completely into acetyl-CoA, the three-carbon backbone of propionyl-CoA cannot directly enter the citric acid cycle or beta-oxidation. wikipedia.org Instead, it enters a specific metabolic pathway.

In most vertebrates, propionyl-CoA is first carboxylated to form D-methylmalonyl-CoA in an ATP-dependent reaction catalyzed by propionyl-CoA carboxylase, an enzyme that requires biotin (B1667282) (vitamin B7) as a cofactor. wikipedia.orgusmlestrike.com D-methylmalonyl-CoA is then isomerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. researchgate.net Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgusmlestrike.com Succinyl-CoA is an intermediate of the citric acid cycle and can be readily metabolized for energy production or used for gluconeogenesis. usmlestrike.comreactome.org

The propionic acid pathway is a central route for the catabolism of several essential biomolecules. usmlestrike.com Propionyl-CoA is a key intermediate generated from multiple sources. wikipedia.org

Amino Acid Catabolism : The breakdown of several amino acids, including the branched-chain amino acids valine and isoleucine, as well as threonine and methionine, produces propionyl-CoA. researchgate.netwikipedia.org For example, the final steps in the degradation of these amino acids yield propionyl-CoA, which must then be converted to succinyl-CoA to enter mainstream metabolism. reactome.org

Fatty Acid Catabolism : The β-oxidation of fatty acids with an odd number of carbon atoms also results in the formation of propionyl-CoA. usmlestrike.comwikipedia.org During this process, two-carbon acetyl-CoA units are sequentially cleaved from the fatty acid chain until the final three-carbon unit, propionyl-CoA, remains. usmlestrike.com

This metabolic pathway is clinically significant. Inherited genetic disorders that affect the enzymes of this pathway, such as propionyl-CoA carboxylase or methylmalonyl-CoA mutase, can lead to serious metabolic diseases like propionic acidemia and methylmalonic acidemia. wikipedia.orgnih.gov In these conditions, propionyl-CoA and related toxic metabolites accumulate in the body. wikipedia.orgmanagementguidelines.net

| Source Molecule | Metabolic Process | Product Entering Pathway |

| Odd-chain fatty acids | β-oxidation | Propionyl-CoA wikipedia.org |

| Isoleucine | Amino acid catabolism | Propionyl-CoA wikipedia.org |

| Valine | Amino acid catabolism | Propionyl-CoA wikipedia.org |

| Threonine | Amino acid catabolism | Propionyl-CoA reactome.org |

| Methionine | Amino acid catabolism | Propionyl-CoA reactome.org |

| Cholesterol | Side-chain oxidation | Propionyl-CoA wikipedia.org |

Biosynthetic Pathways and Metabolic Engineering Considerations

The biosynthesis of phenylpropionic acids, including this compound, originates from the aromatic amino acid L-phenylalanine. frontiersin.org In plants and microorganisms, the phenylpropanoid pathway serves as the primary route. frontiersin.orgmdpi.com This pathway begins with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. nih.govfrontiersin.org Subsequently, cinnamic acid is converted to 3-phenylpropionic acid through reduction reactions. nih.gov While the specific enzymes responsible for the dimethylation of the phenyl ring in the context of this pathway are not extensively characterized, it is understood that methylation reactions are common modifications in secondary metabolite biosynthesis.

Metabolic engineering offers promising strategies for the microbial production of 3-phenylpropionic acid (3PPA) and its derivatives, providing an alternative to chemical synthesis. researchgate.net In engineered Escherichia coli, for instance, a biosynthetic pathway for 3PPA has been constructed. acs.org This was achieved by introducing a module containing tyrosine ammonia-lyase and enoate reductase into a phenylalanine-overproducing strain, which enabled the de novo production of 3PPA from simple carbon sources. researchgate.netacs.org

Key strategies in the metabolic engineering of yeast and bacteria for producing related compounds include:

Enhancing Precursor Supply: Increasing the intracellular pool of L-phenylalanine is a critical step. researchgate.net

Enzyme Selection and Expression: Screening for and overexpressing key enzymes like PAL and reductases to drive the metabolic flux towards the desired product. nih.gov

Pathway Optimization: Balancing the expression of pathway enzymes to prevent the accumulation of toxic intermediates and maximize the final product yield. researchgate.net

These principles could theoretically be applied to develop microbial cell factories for the production of this compound, although this has not yet been reported.

Degradation Pathways of Aryloxyphenoxy-propionate Herbicides

This compound is structurally related to the aryloxyphenoxy-propionate (AOPP) class of herbicides. researchgate.net AOPPs are widely used for controlling grass weeds, and their environmental fate, particularly their microbial degradation, is a subject of significant research. nih.govresearchgate.net

Microbial catabolism is considered the most effective method for the degradation of AOPPs in the environment. nih.govnih.gov The degradation process typically initiates with the hydrolysis of the ester bond by esterase enzymes, which are crucial for this initial step. acs.org This reaction cleaves the herbicide into its corresponding acid and alcohol moieties. researchgate.netsdiarticle3.com For example, a novel esterase, QfeH, has been identified from Corynebacterium sp. Z-1 that catalyzes the cleavage of ester bonds in multiple AOPPs to form AOPP acids. acs.org

Following the initial hydrolysis, the degradation proceeds through the breakdown of the aromatic structures. The specific pathways can vary depending on the herbicide and the microbial species involved. nih.govresearchgate.net Common intermediate metabolites identified during the degradation of various AOPP herbicides include hydroxylated phenols and propionic acid derivatives. researchgate.net For instance, in the degradation of metamifop, intermediates such as 2-(4-hydroxyphenoxy)-propionic acid have been identified. researchgate.net

| AOPP Herbicide Example | Initial Degradation Step | Key Enzyme Class | Primary Metabolite | Reference |

|---|---|---|---|---|

| Fenoxaprop-P-ethyl | Ester hydrolysis | Esterase | Fenoxaprop acid | researchgate.net |

| Diclofop-methyl | Ester hydrolysis | Esterase | Diclofop acid | researchgate.net |

| Cyhalofop-butyl | Ester hydrolysis | Esterase | Cyhalofop acid | nih.govresearchgate.net |

| Quizalofop-p-ethyl | Ester hydrolysis | Esterase | Quizalofop acid | researchgate.net |

Influence on Cellular Energy Metabolism

While direct studies on the effect of this compound on cellular energy metabolism are not available, research on the parent molecule, propionic acid (PPA), provides significant insights. Elevated levels of propionate (B1217596) and its metabolites can impair mitochondrial function. nih.govnih.gov In the genetic disorder propionic acidemia, the accumulation of propionyl-CoA and its metabolites leads to secondary mitochondrial dysfunction. nih.govportlandpress.com

Mechanisms by which propionyl-CoA and its metabolites are thought to impair energy metabolism include:

Inhibition of Key Enzymes: Propionyl-CoA can inhibit crucial enzymes of the mitochondrial energy metabolism, such as the pyruvate (B1213749) dehydrogenase complex (PDHc), complex III of the electron transport chain, and the α-ketoglutarate dehydrogenase complex. nih.govportlandpress.com

Disruption of the TCA Cycle: High levels of propionate can inhibit the flux of the tricarboxylic acid (TCA) cycle, leading to decreased energy production. nih.gov

Induction of Oxidative Stress: The accumulation of propionate metabolites can cause cellular damage by inducing oxidative stress. nih.gov

Studies using neuronal cell lines have shown that PPA can interfere with mitochondrial metabolism, leading to a decrease in mitochondrial potential and a reduction in mitochondrial size. nih.gov Other related compounds, such as the gut microbial metabolite indole-3-propionic acid, have also been identified as modulators of mitochondrial function. frontiersin.org Furthermore, the neurotoxin 3-nitropropionic acid, used to model Huntington's disease, acts by irreversibly inhibiting succinate (B1194679) dehydrogenase (complex II) in the mitochondrial electron transport chain, leading to ATP depletion and oxidative stress. conductscience.comnih.govresearchgate.net These findings suggest that phenylpropionic acid derivatives could potentially influence cellular energy pathways, although specific research on the 2,5-dimethyl substituted compound is needed.

Biomedical Research with Analogs and Related Compounds

Interaction with Molecular Targets (e.g., enzymes, receptors)

Analogs of this compound have been investigated for their interactions with specific molecular targets, primarily enzymes and receptors.

Enzyme Inhibition: Acetyl-CoA Carboxylase (ACCase) The aryloxyphenoxy-propionate (AOPP) herbicides are potent and specific inhibitors of the enzyme acetyl-CoA carboxylase (ACCase). researchgate.netsdiarticle3.comnih.govresearchgate.net This enzyme catalyzes the first committed step in fatty acid biosynthesis. nih.gov The inhibition of ACCase in susceptible grass species disrupts the production of phospholipids, which are essential for building new cell membranes required for cell growth, ultimately leading to the death of the plant. mdpi.com The free acid form of these herbicides is the active inhibitor of the enzyme. nih.gov This mechanism of action highlights a key molecular target for compounds with a phenylpropionic acid scaffold.

Receptor Antagonism: N-methyl-D-aspartate (NMDA) Receptors A series of N-(2,5-disubstituted phenyl)-N'-methylguanidines, which share the 2,5-disubstituted phenyl moiety with this compound, have been synthesized and evaluated as blockers of the N-methyl-D-aspartate (NMDA) receptor ion channel. nih.govacs.org The NMDA receptor is a glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity and memory, but its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. nih.govnih.gov

Studies have shown that compounds with a 2,5-disubstituted phenyl ring exhibit high-affinity binding at the NMDA receptor site. nih.govacs.org For example, N-(2,5-dibromophenyl)-N'-(3-ethylphenyl)-N'-methylguanidine showed high potency at NMDA receptor sites and demonstrated efficacy in an in vivo model of excitotoxicity. nih.gov These findings identify the NMDA receptor as a potential molecular target for structurally related compounds.

| Compound Class/Analog | Molecular Target | Biological Effect | Reference |

|---|---|---|---|

| Aryloxyphenoxy-propionates (AOPPs) | Acetyl-CoA Carboxylase (ACCase) | Inhibition of fatty acid synthesis | researchgate.netnih.gov |

| N-(2,5-disubstituted phenyl)guanidines | NMDA Receptor Ion Channel | Blockade of glutamate-mediated excitotoxicity | nih.govacs.org |

Studies on Integrin Receptor Targeting

Currently, there is a lack of specific research in the available scientific literature directly linking this compound or its close analogs to the targeting of integrin receptors. While integrin receptors are significant targets in various pathological processes and are the focus of extensive pharmacological research, studies have not yet explored the potential interaction of this particular class of phenylpropionic acid derivatives with these cell adhesion molecules.

Exploration of Potential in Neurological Disorders

Several compounds structurally related to this compound have been explored for their relevance and potential therapeutic application in a range of neurological disorders.

Propionic Acid (PPA) and Neurodevelopmental/Neurodegenerative Conditions Elevated levels of PPA are associated with the metabolic disorder propionic acidemia, which often presents with severe neurological complications. nih.govresearchgate.net Research suggests that PPA can induce neuroinflammation and may be linked to autism spectrum disorders. researchgate.net Conversely, recent studies have also indicated that PPA may have neuroprotective properties. For instance, in a model of multiple sclerosis, PPA was shown to promote the recovery of damaged neurites, suggesting a direct neuroprotective effect on CNS neurons. nih.govoup.com

3-Nitropropionic Acid (3-NP) as a Research Tool The related compound 3-nitropropionic acid is widely used as a neurotoxin in animal models to mimic the pathology of Huntington's disease. conductscience.comresearchgate.netnih.gov By inhibiting mitochondrial complex II, 3-NP induces selective striatal degeneration, oxidative stress, and excitotoxicity, reproducing key features of the human disease. nih.govnih.govfrontiersin.org This model is invaluable for studying the disease's mechanisms and for the preclinical evaluation of potential neuroprotective therapies. conductscience.comnih.gov

NMDA Receptor Antagonists for Neuroprotection As mentioned previously, analogs containing the 2,5-disubstituted phenyl group have been developed as NMDA receptor antagonists. nih.govacs.org The blockade of NMDA receptor-mediated excitotoxicity is a major therapeutic strategy for acute and chronic neurological conditions. mdpi.com These antagonists have shown neuroprotective effects in models of stroke, traumatic brain injury, and other neurodegenerative disorders where excessive glutamate activity contributes to neuronal damage. nih.govmdpi.comuthscsa.edunih.gov The development of selective, noncompetitive NMDA receptor antagonists represents a promising avenue for treating these debilitating conditions. nih.gov

Applications in Materials Science and Industrial Chemistry

Use in Chemical Processes and Fine Chemical Synthesis

3-(2,5-Dimethylphenyl)propionic acid serves as a valuable intermediate and building block in the field of fine chemical synthesis. Its chemical structure, featuring a carboxylic acid group and a substituted aromatic ring, allows for a variety of chemical transformations, making it a precursor to more complex molecules.

The primary documented use of this compound is in the synthesis of novel organic compounds with potential biological activity. For instance, it is a key starting material in the multi-step synthesis of N-2,5-dimethylphenylthioureido acid derivatives. nih.gov These derivatives have been investigated for their potential as antimicrobial candidates, particularly against multidrug-resistant Gram-positive pathogens. nih.gov

The synthesis of these complex derivatives involves several chemical processes where this compound is modified. A notable example is its use in the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings. nih.gov In this process, a derivative of this compound, specifically a thioureido acid, is reacted with an α-haloketone to yield thiazole derivatives. nih.gov

The 2,5-dimethylphenyl scaffold, a core component of this compound, is recognized as a significant structural feature in various antimicrobial compounds. nih.gov This has led to its use in the development of new potential therapeutic agents. For example, compounds bearing the 2,5-dimethylphenyl moiety have been explored for their activity against a range of microorganisms, including bacteria and fungi. nih.gov

The following table summarizes some of the key reactants and products in the synthesis of fine chemicals derived from this compound, as documented in scientific literature.

| Starting Material | Reagent(s) | Product Type | Reference |

| 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid | Monochloroacetic acid, Potassium carbonate | Thiazolone derivative | nih.gov |

| 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid | α-haloketones | Thiazole derivatives | nih.gov |

Future Research Directions and Emerging Trends

Development of Advanced Synthetic Methodologies for Enantiopure Forms

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient methods to produce enantiomerically pure forms of 3-(2,5-Dimethylphenyl)propionic acid is a critical research frontier. While classical chiral resolution, involving the separation of racemic mixtures, has been a traditional approach, it inherently results in a 50% loss of material unless a racemization process is integrated. wikipedia.orgchemeurope.com Future methodologies will focus on more advanced and efficient strategies.

Asymmetric synthesis, which aims to create a specific enantiomer directly, stands out as a superior alternative. For the broader class of arylpropionic acids, enzymatic and chemo-catalytic methods have shown significant promise.

Biocatalytic Approaches: Esterases and lipases are increasingly used as biocatalysts for the kinetic resolution of racemic arylpropionate esters. frontiersin.org Protein engineering and directed evolution can be employed to enhance the enantioselectivity of these enzymes. frontiersin.orgnih.gov For instance, whole-cell catalysis using engineered microorganisms presents an economical and environmentally friendly route to optically pure (S)-arylpropionic acids. frontiersin.orgnih.gov Future work should focus on identifying or engineering enzymes specifically for the kinetic resolution of this compound esters.

Chemo-catalytic Methods: Palladium-catalyzed asymmetric synthesis represents another powerful tool for producing 2-aryl propionic acids. mdpi.com Research in this area would involve developing novel chiral ligands that can effectively control the stereochemistry during the carbonylation or other C-C bond-forming steps in the synthesis of this compound.

A comparative overview of potential advanced methodologies is presented below.

| Methodology | Description | Key Advantages |

| Enzymatic Kinetic Resolution | Use of enzymes like lipases to selectively react with one enantiomer in a racemic mixture, allowing for separation. frontiersin.org | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Asymmetric Catalysis | Employment of chiral metal catalysts (e.g., Palladium-based) and ligands to guide the reaction towards a single enantiomeric product. mdpi.com | High efficiency and atom economy, potential for large-scale synthesis. |